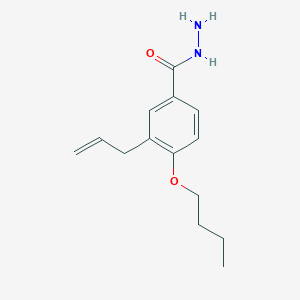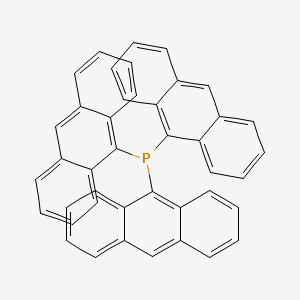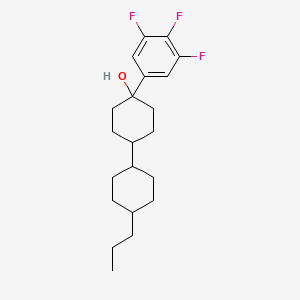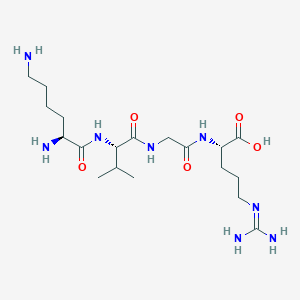![molecular formula C18H27Br3O2 B12546582 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene CAS No. 655227-34-2](/img/structure/B12546582.png)
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene is a brominated aromatic compound It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 4, and two alkoxy groups at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form 1,4-dibromobenzene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Alkylation: The next step involves the introduction of the alkoxy groups. This can be done through a nucleophilic substitution reaction where the bromine atoms are replaced by the desired alkoxy groups. For example, the reaction of 1,4-dibromobenzene with 6-bromohexanol and hexyloxy groups under basic conditions can yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides or amines.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene involves its interaction with molecular targets through its bromine and alkoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromobenzene: Lacks the alkoxy groups present in the target compound.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the longer alkoxy chains.
Uniqueness
1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene is unique due to the presence of both bromine and long alkoxy chains, which can impart distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
655227-34-2 |
|---|---|
Fórmula molecular |
C18H27Br3O2 |
Peso molecular |
515.1 g/mol |
Nombre IUPAC |
1,4-dibromo-2-(6-bromohexoxy)-5-hexoxybenzene |
InChI |
InChI=1S/C18H27Br3O2/c1-2-3-4-8-11-22-17-13-16(21)18(14-15(17)20)23-12-9-6-5-7-10-19/h13-14H,2-12H2,1H3 |
Clave InChI |
GEXMLLPHLAHLGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1Br)OCCCCCCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)







![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)

